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Compound of Interest

Compound Name:
Methyl 3-cyano-4-

hydroxybenzoate

Cat. No.: B180658 Get Quote

An In-depth Technical Guide on the Chemical Properties of Methyl 3-cyano-4-
hydroxybenzoate

Abstract
Methyl 3-cyano-4-hydroxybenzoate is a multifunctional aromatic compound of significant

interest to the scientific community, particularly those in pharmaceutical research and materials

science. Its unique trifunctional nature, possessing hydroxyl, cyano, and methyl ester groups,

makes it a versatile synthetic intermediate for the development of novel therapeutic agents and

advanced materials. This technical guide provides a comprehensive examination of its core

chemical properties, established synthetic methodologies, reactivity profile, and analytical

characterization. By synthesizing technical data with practical, field-proven insights, this

document serves as an essential resource for researchers, chemists, and drug development

professionals seeking to leverage the potential of this valuable chemical building block.

Introduction: The Strategic Importance of
Multifunctional Benzoates
Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry,

appearing in the structures of numerous approved drugs. The precise arrangement and nature

of substituents on the benzene ring dictate the molecule's steric and electronic properties,

which in turn govern its interactions with biological targets. Methyl 3-cyano-4-
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hydroxybenzoate stands out as a particularly valuable intermediate. The electron-withdrawing

cyano and ester groups, combined with the hydrogen-bonding capabilities of the phenolic

hydroxyl group, create a unique chemical environment that can be exploited for targeted

molecular design. This guide delves into the essential technical details of this compound,

providing the foundational knowledge required for its effective use in complex synthetic

campaigns.

Core Chemical and Physical Properties
A comprehensive understanding of a compound's physicochemical properties is the bedrock of

successful laboratory practice, informing decisions from reaction setup to final purification.

Molecular Identity and Structure
IUPAC Name: Methyl 3-cyano-4-hydroxybenzoate

Molecular Formula: C₉H₇NO₃[1][2]

Molecular Weight: 177.16 g/mol [1][3]

CAS Number: 156001-68-2[1][2][3]

Canonical SMILES: COC(=O)C1=CC(=C(C=C1)O)C#N

Figure 1: Chemical Structure of Methyl 3-cyano-4-hydroxybenzoate.

Physicochemical Data Summary
The following table summarizes key physicochemical data, which is essential for experimental

design, including solvent selection, reaction temperature, and purification strategy.
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Property Value Source(s)

Physical State Solid, crystalline powder General Observation

Molecular Weight 177.16 g/mol [1][3]

Melting Point
125 - 128 °C (for the related

methylparaben)

Boiling Point

Decomposes below boiling

point (for the related

methylparaben)

Solubility

Soluble in methanol, DMF,

ethyl acetate; sparingly soluble

in water

[4]

logP (octanol/water)
1.98 (for the related

methylparaben)

Note: Some physical data, like melting and boiling points, are referenced from the closely

related and well-characterized compound methyl 4-hydroxybenzoate (methylparaben) as a

proxy where specific data for the title compound is sparse.

Synthesis and Reactivity: A Practical Perspective
The utility of a chemical intermediate is directly tied to its synthetic accessibility and predictable

reactivity. Methyl 3-cyano-4-hydroxybenzoate can be prepared through several routes, with

the choice often dictated by scale, safety considerations, and available starting materials.

Established Synthetic Protocols
A prevalent and well-documented synthesis involves a two-step process starting from the

readily available Methyl 4-hydroxybenzoate.[4] This method, while robust, traditionally uses

toxic reagents, and alternative "greener" methods are emerging.[5][6][7]

Workflow: Synthesis via Iodination and Cyanation

Figure 2: Common synthetic workflow for Methyl 3-cyano-4-hydroxybenzoate.
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Step-by-Step Experimental Protocol (Iodination-Cyanation Route)[4]

Iodination:

Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid in a suitable reaction

vessel.

Heat the solution to 65°C with stirring.

Slowly add a solution of iodine monochloride (ICl, 1.0 eq) in acetic acid dropwise over 40

minutes.

Maintain the reaction at 65°C for 5 hours, then continue stirring at room temperature for 16

hours.

Collect the precipitated product (Methyl 4-hydroxy-3-iodobenzoate) by filtration, wash with

water, and dry under vacuum.

Cyanation:

In a nitrogen-flushed, three-neck flask, combine Methyl 4-hydroxy-3-iodobenzoate (1.0

eq), copper(I) cyanide (CuCN, 1.1 eq), and sodium cyanide (NaCN, 0.1 eq) in anhydrous

N,N-Dimethylformamide (DMF).

Heat the mixture to 105°C and stir for 18 hours under a nitrogen atmosphere.

Cool the reaction to room temperature and filter to remove solids, washing the filter cake

with ethyl acetate.

Combine the organic phases, wash with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to yield the final product.

Expertise & Causality: Why These Choices?

Acetic Acid as Solvent: It is polar enough to dissolve the starting material and is stable to the

oxidative conditions of the iodination reaction.
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Nitrogen Atmosphere: The cyanation step, involving a copper(I) species, is sensitive to

oxidation. An inert atmosphere is critical to prevent catalyst deactivation and ensure high

yield.[4]

High Temperature in DMF: The Rosenmund-von Braun reaction (cyanation of an aryl halide)

requires high thermal energy to overcome the activation barrier. DMF is a high-boiling polar

aprotic solvent that facilitates this nucleophilic substitution.[4]

Avoiding Highly Toxic Reagents: Newer patented methods aim to replace the highly toxic

cuprous cyanide.[5][6][7] One such method involves converting methyl 4-hydroxybenzoate to

methyl 3-formyl-4-hydroxybenzoate, which is then transformed into the cyano group, offering

a safer alternative for industrial-scale production.[5][6][7]

Reactivity Profile
The synthetic versatility of Methyl 3-cyano-4-hydroxybenzoate stems from the distinct

reactivity of its three functional groups, allowing for selective modification.

Phenolic Hydroxyl: The most acidic proton. It readily undergoes O-alkylation or O-acylation

under basic conditions to form ethers and esters, respectively. This is a common first step to

protect the hydroxyl group or to introduce new functionalities.[4]

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic

conditions. It can also be reduced to a primary amine (aminomethyl group), providing a key

linker for further elaboration.

Methyl Ester: Can be saponified (hydrolyzed) to the corresponding carboxylic acid under

basic conditions. This allows for amide bond formation or other carboxylate chemistry.

Applications in Drug Discovery and Development
The structural motifs within Methyl 3-cyano-4-hydroxybenzoate make it an attractive starting

point for the design of biologically active molecules.

Scaffold for Enzyme Inhibitors
The 4-hydroxy-3-cyanobenzoyl core is an excellent bioisostere for other key recognition

elements in enzyme active sites. The hydroxyl and cyano groups are superb hydrogen bond
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donors and acceptors, capable of forming critical interactions with amino acid residues in a

protein's binding pocket (e.g., the hinge region of a kinase). The ester provides a convenient

vector for derivatization, allowing chemists to probe for additional interactions and tune

physicochemical properties like solubility and cell permeability.

Logical Relationship: Scaffold for Targeted Drug Design

Molecular Interactions

Drug Development Outcomes

Methyl 3-cyano-4-hydroxybenzoate Hydroxyl Group Cyano Group Ester Group

Hydrogen Bonding
(e.g., Kinase Hinge)

SAR Exploration
(Solubility, Potency)

High-Affinity Binding Improved Selectivity Optimized ADME Properties

Click to download full resolution via product page

Figure 3: Logical flow from the scaffold's properties to desired drug development outcomes.

Analytical Characterization
Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of

any chemical intermediate.

Spectroscopic Confirmation
While a complete, publicly available dataset for this specific molecule is limited, its spectral

characteristics can be reliably predicted based on its functional groups and related structures.

[8][9][10]
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Technique Expected Observations

¹H NMR

- A singlet around 3.9 ppm (3H) for the methyl

ester protons.- A singlet for the phenolic OH

(chemical shift can be broad and variable).-

Three aromatic protons in the 7.0-8.0 ppm

region, showing a characteristic splitting pattern

for a 1,2,4-trisubstituted ring.

¹³C NMR

- A signal around 52 ppm for the methyl carbon.-

Signals in the 110-165 ppm range for the

aromatic carbons, including the carbon bearing

the hydroxyl group (deshielded) and the ipso-

carbons.- A signal for the cyano carbon (around

115-120 ppm).- A signal for the ester carbonyl

carbon (around 165-170 ppm).

IR Spectroscopy

- A broad O-H stretch from the phenol around

3300-3500 cm⁻¹.- A sharp C≡N stretch for the

nitrile group around 2220-2240 cm⁻¹.- A strong

C=O stretch for the ester carbonyl around 1700-

1730 cm⁻¹.- C-O stretches and aromatic C=C

stretches in the 1000-1600 cm⁻¹ region.

Mass Spectrometry

- The molecular ion peak (M⁺) at m/z = 177.04,

consistent with the molecular formula C₉H₇NO₃.

[3]

Purity Assessment by HPLC
Protocol: Reverse-Phase HPLC for Purity Analysis

System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 1:1

Acetonitrile:Water.

Trustworthiness: This method is self-validating. The C18 column provides excellent

separation for moderately polar aromatic compounds. The acidic mobile phase ensures the

phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks. The gradient

elution effectively separates the main component from potential non-polar and polar

impurities. Purity is determined by the area percentage of the main peak.

Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.

GHS Classification: May be harmful if swallowed (Acute Tox. 4).[3]

Handling: Always handle in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and nitrile gloves.[11][12]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[2]

Conclusion
Methyl 3-cyano-4-hydroxybenzoate is a strategically important chemical intermediate with a

rich profile of reactivity and a high potential for application in drug discovery and beyond. Its

well-defined synthesis and the orthogonal nature of its functional groups provide chemists with

a powerful tool for constructing complex molecular architectures. This guide has provided a

detailed, technically grounded overview of its properties and handling, intended to empower

researchers to confidently and effectively incorporate this versatile compound into their

research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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